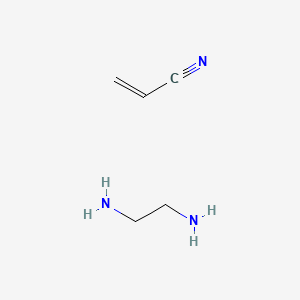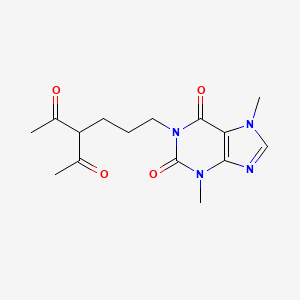
1-(4-Acetyl-5-oxohexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 367242 is a compound that has garnered interest in scientific research due to its potential applications in various fields. It is known for its role as an inhibitor in biological processes, particularly in protein synthesis. This compound has been studied for its potential therapeutic applications and its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 367242 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and may require access to specialized chemical databases or publications.
Industrial Production Methods
Industrial production of NSC 367242 would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for cost-effectiveness and yield. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 367242 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles such as alkyl halides or acyl chlorides, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: As an inhibitor of protein synthesis, useful in studying cellular processes and gene function.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit protein synthesis in cancer cells.
Industry: Possible applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of NSC 367242 involves its interaction with specific molecular targets, such as enzymes or receptors, to inhibit protein synthesis. This inhibition can occur at various stages of the protein synthesis process, including initiation, elongation, and termination. The compound may bind to the active site of an enzyme or interfere with the binding of substrates, thereby blocking the synthesis of proteins.
Comparison with Similar Compounds
NSC 367242 can be compared with other protein synthesis inhibitors, such as:
Cycloheximide: A well-known inhibitor of eukaryotic protein synthesis.
Puromycin: An antibiotic that inhibits protein synthesis by causing premature chain termination.
Chloramphenicol: An antibiotic that inhibits protein synthesis in bacteria.
Uniqueness
NSC 367242 is unique in its specific mechanism of action and its potential applications in both research and therapeutic contexts. Unlike some other inhibitors, it may have a broader range of targets or a different binding affinity, making it a valuable tool for studying protein synthesis and developing new treatments.
List of Similar Compounds
- Cycloheximide
- Puromycin
- Chloramphenicol
- Anisomycin
- Emetine
Properties
CAS No. |
75007-16-8 |
|---|---|
Molecular Formula |
C15H20N4O4 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
1-(4-acetyl-5-oxohexyl)-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H20N4O4/c1-9(20)11(10(2)21)6-5-7-19-14(22)12-13(16-8-17(12)3)18(4)15(19)23/h8,11H,5-7H2,1-4H3 |
InChI Key |
GZAGJCRLIGRYTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


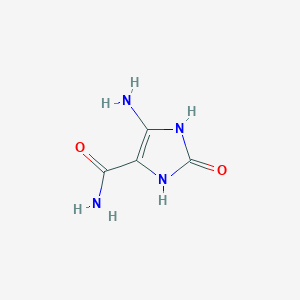
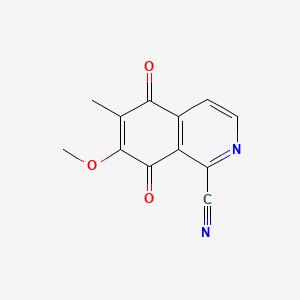
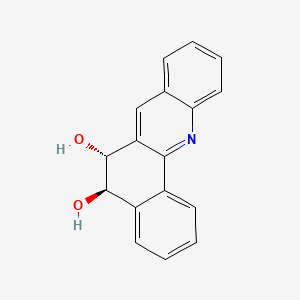

![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
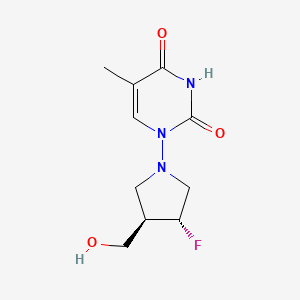

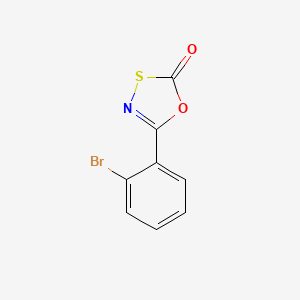
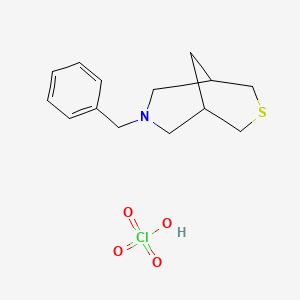
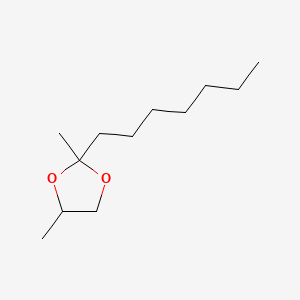
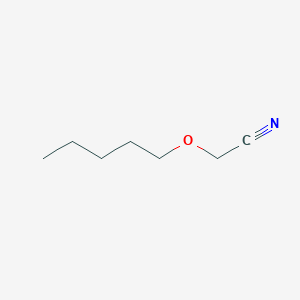
![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)

